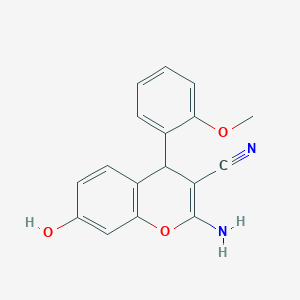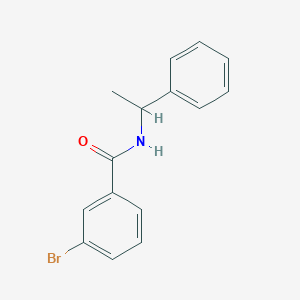![molecular formula C17H17BrN2O4 B11538317 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 4-hydroxyacetophenone.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base like pyridine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-hydroxyacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium azide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide moiety can form hydrogen bonds with active sites, while the phenoxy and methoxy groups can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- N’-(4-hydroxyphenyl)acetohydrazide
- 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
特性
分子式 |
C17H17BrN2O4 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC名 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-11(12-3-6-14(21)7-4-12)19-20-17(22)10-24-15-8-5-13(18)9-16(15)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-11+ |
InChIキー |
XIFGBAIKQMHUEM-YBFXNURJSA-N |
異性体SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)O |
正規SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538245.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538251.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11538261.png)
![(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11538266.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11538268.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11538271.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11538275.png)



![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11538314.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538323.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)
